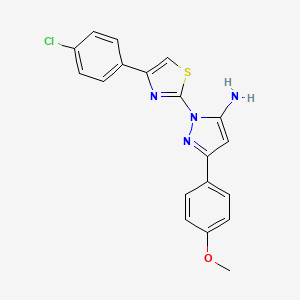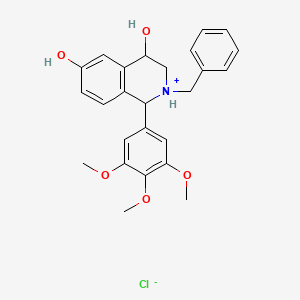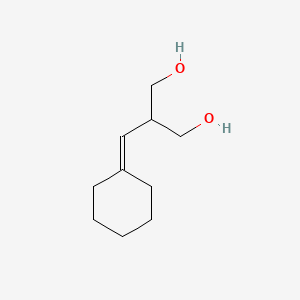
1,3-Propanediol, 2-(cyclohexylidenemethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-(cyclohexylidenemethyl)- is an organic compound with the molecular formula C10H18O2 It is a derivative of 1,3-propanediol, where one of the hydrogen atoms is replaced by a cyclohexylidenemethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-(cyclohexylidenemethyl)- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of glycerol to produce 1,3-propanediol, which is then reacted with cyclohexylidenemethyl chloride under basic conditions to yield the desired compound . Another method involves the hydrogenation of hydroxypropionaldehyde, which is obtained from acrolein, in the presence of a fixed-bed or suspension hydrogenation catalyst .
Industrial Production Methods
Industrial production of 1,3-propanediol, 2-(cyclohexylidenemethyl)- typically involves large-scale catalytic hydrogenation processes. These processes use transition metal catalysts such as copper, nickel, and cobalt, or noble metal catalysts like ruthenium, platinum, iridium, and silver . The reaction conditions are carefully controlled to optimize yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-(cyclohexylidenemethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-propanediol, 2-(cyclohexylidenemethyl)- can yield cyclohexylidenemethyl aldehyde or cyclohexylidenemethyl carboxylic acid, while reduction can produce cyclohexylidenemethyl alcohol .
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-(cyclohexylidenemethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, adhesives, coatings, and other industrial products
Mecanismo De Acción
The mechanism of action of 1,3-propanediol, 2-(cyclohexylidenemethyl)- involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The compound’s effects are mediated through its interactions with proteins, nucleic acids, and other biomolecules .
Comparación Con Compuestos Similares
1,3-Propanediol, 2-(cyclohexylidenemethyl)- can be compared with other similar compounds, such as:
1,3-Propanediol: A simpler diol with the formula C3H8O2, used in the production of polymers and as a solvent.
2-Methyl-1,3-propanediol: A derivative with a methyl group, used in the synthesis of various chemicals.
1,2-Propanediol:
Propiedades
Número CAS |
77192-46-2 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-(cyclohexylidenemethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H18O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h6,10-12H,1-5,7-8H2 |
Clave InChI |
RXZDGSTUBHYHQL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC(CO)CO)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
![3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid](/img/structure/B14438318.png)

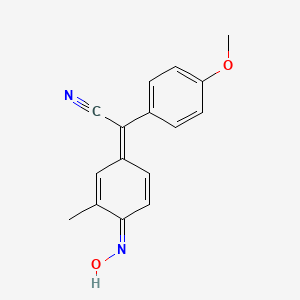

![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
![1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14438375.png)
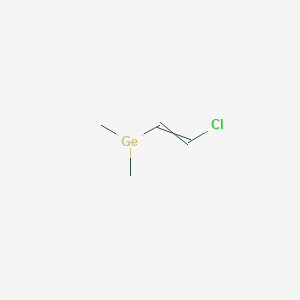
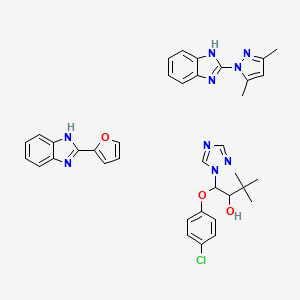
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
